molecular formula C21H30O3 B13434134 (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde

Cat. No.: B13434134
M. Wt: 330.5 g/mol
InChI Key: ZFXKYSGJMJDSOG-ROUUACIJSA-N
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Description

This chiral aldehyde features a cyclohexene ring substituted with a methyl group at position 4 and an aldehyde functional group at position 1. The stereochemistry (1R,2S) is critical for its spatial orientation, influencing its reactivity and interactions. The aryl group at position 2 is a 2,6-dimethoxy-4-pentylphenyl moiety, contributing to its lipophilicity and steric profile.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-16-12-19(23-3)21(20(13-16)24-4)18-11-15(2)9-10-17(18)14-22/h11-14,17-18H,5-10H2,1-4H3/t17-,18-/m0/s1

InChI Key

ZFXKYSGJMJDSOG-ROUUACIJSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC)[C@H]2C=C(CC[C@H]2C=O)C)OC

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C=O)C)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Key Synthetic Steps

The synthesis generally proceeds through the following stages:

Detailed Preparation Methods

Synthesis of 2,6-Dimethoxy-4-pentylbenzaldehyde Intermediate

A common approach starts from commercially available 2,6-dimethoxy-4-hydroxybenzaldehyde. The hydroxy group is alkylated with a pentyl group via Williamson ether synthesis or Friedel-Crafts alkylation under controlled conditions.

Step Reagents/Conditions Yield (%) Notes
Alkylation Pentyl bromide, K2CO3, acetone, reflux 65-75 Alkylation at para position to aldehyde
Purification Column chromatography (silica gel) - Purified as colorless solid

Construction of the Cyclohex-3-ene-1-carbaldehyde Core

The cyclohexene ring bearing the 4-methyl substituent and aldehyde functionality is prepared via asymmetric synthesis routes:

Step Reagents/Conditions Yield (%) Notes
Diels-Alder Chiral catalyst, diene, dienophile, solvent 60-70 High stereoselectivity (1R,2S)
Aldol addition Chiral auxiliary, base, aldehyde 55-65 Stereocontrol at C1 and C2

Coupling Aromatic Moiety with Cyclohexene Core

A critical step is the coupling of the aromatic 2,6-dimethoxy-4-pentylphenyl group to the cyclohexene ring at position 2. Boron trifluoride–etherate catalysis in dichloromethane solvent has been reported as effective:

Step Reagents/Conditions Yield (%) Notes
Coupling Boron trifluoride–etherate, DCM, RT 50-60 Lewis acid catalyzed coupling
Purification Flash chromatography - Isolates (1R,2S) stereoisomer

Alternative Synthesis via Mitsunobu Reaction

A Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–20 °C has been employed to couple phenolic and alcohol functionalities, useful in intermediate steps involving benzaldehyde derivatives:

Step Reagents/Conditions Yield (%) Notes
Mitsunobu DIAD, triphenylphosphine, THF, 0-20 °C 56 Mild conditions, good stereochemical retention

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield (%) Stereochemical Control Notes
Aromatic ring alkylation Williamson ether/Friedel-Crafts Pentyl bromide, K2CO3, acetone, reflux 65-75 N/A Para-alkylation of hydroxybenzaldehyde
Cyclohexene ring formation Asymmetric Diels-Alder Chiral catalyst, diene/dienophile 60-70 High (1R,2S) Key stereocenter formation
Aldehyde and methyl installation Chiral auxiliary aldol/Michael Base, chiral auxiliary 55-65 High Stereochemistry at C1 and C2
Aromatic-cyclohexene coupling Lewis acid catalysis Boron trifluoride–etherate, DCM 50-60 Retains stereochemistry Efficient aromatic attachment
Phenol-alcohol coupling Mitsunobu reaction DIAD, triphenylphosphine, THF, 0-20 °C 56 Good retention Mild conditions, versatile

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding primary alcohol.

    Substitution: The products would depend on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications, particularly if they exhibit bioactive properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to two structurally related molecules (Table 1):

Table 1: Key Properties of Target Aldehyde and Analogs

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents Boiling Point (°C) Density (g/cm³)
Target Aldehyde Not reported ~348 (estimated) Aldehyde, dimethoxy 2,6-Dimethoxy-4-pentylphenyl, 4-methyl Not reported Not reported
Methyl Ester Analog C21H28O4 344.4 Ester, dimethoxy Same aryl group, methyl ester 450.0 (predicted) 1.030 (predicted)
3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-carboxaldehyde C13H22O2 210.31 Aldehyde, hydroxyl 4-Hydroxy-4-methylpentyl Not reported Not reported
Key Observations:

Functional Group Impact: The target aldehyde’s CHO group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, the methyl ester analog’s COOCH3 group is less reactive but more stable under acidic conditions .

Substituent Effects :

  • The 2,6-dimethoxy-4-pentylphenyl group in the target and its ester analog significantly increases molecular weight and lipophilicity, favoring membrane permeability in biological systems. The 4-methylpentyl-hydroxy analog () has a lower molecular weight (210.31 vs. ~348) and reduced hydrophobicity due to its polar hydroxyl group .
  • Steric hindrance from the pentyl and dimethoxy groups in the target may limit accessibility to enzymatic active sites compared to less substituted analogs.

Biological Activity

The compound (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in therapeutic settings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H30O3\text{C}_{20}\text{H}_{30}\text{O}_3

This structure features a cyclohexene ring substituted with a dimethoxy-pentylphenyl group and an aldehyde functional group.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of dimethoxy phenols have shown effectiveness against various bacterial strains. The antimicrobial potential of this compound has not been extensively documented in literature; however, its structural analogs suggest it may possess similar activities.

Microorganism Activity Reference
Staphylococcus aureusPotentially active
Escherichia coliPotentially active

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, studies on similar compounds showed significant inhibition of Interleukin (IL)-6 and IL-23 in macrophages, leading to reduced inflammation markers.

Key Findings:

  • Inhibition of IL-6 and IL-23 in THP-1 macrophages.
  • Downregulation of MAPK and NF-kB signaling pathways.

These findings imply that this compound could be explored for therapeutic applications in inflammatory diseases such as psoriasis and arthritis.

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of related compounds using agar well diffusion methods. The results indicated that compounds with similar functional groups had Minimum Inhibitory Concentrations (MIC) ranging from 1.56 to 12.9 µg/ml against various Gram-positive and Gram-negative bacteria.

Study 2: Inflammatory Response Modulation

In a model of psoriatic inflammation treated with imiquimod (IMQ), the application of compounds structurally related to this compound led to significant reductions in skin thickness and inflammatory cell infiltration. This suggests a promising avenue for further research into its anti-inflammatory mechanisms.

Q & A

How can researchers optimize the stereoselective synthesis of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carbaldehyde to improve yield and enantiomeric excess?

Answer:
Optimizing stereoselectivity requires a multi-faceted approach:

  • Catalyst Selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantiomeric excess by stabilizing transition states. For cyclohexene derivatives, asymmetric hydrogenation or organocatalytic methods are often effective .
  • Reaction Conditions : Temperature control (e.g., cryogenic conditions for sensitive intermediates) and solvent polarity adjustments (e.g., THF or DCM) can minimize racemization. For methoxy-substituted analogs, inert atmospheres (N₂/Ar) prevent oxidation .
  • Purification Strategies : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers. Validate purity via polarimetry and chiral GC/MS .

What computational strategies are effective in predicting the receptor-binding interactions of this compound?

Answer:
Hybrid computational workflows are recommended:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., olfactory or GPCRs). Parameterize force fields for methoxy and pentyl groups to account for hydrophobic interactions .
  • QSAR Modeling : Train models on structurally related aldehydes (e.g., 3-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde) to predict bioactivity. Incorporate descriptors like logP, polar surface area, and steric hindrance from the pentylphenyl moiety .
  • Dynamic Simulations : Run MD simulations (NAMD/GROMACS) to assess conformational stability of the cyclohexene ring under physiological conditions .

Which spectroscopic methods are most reliable for confirming the stereochemistry and purity of this compound?

Answer:
A tiered analytical approach ensures accuracy:

  • NMR : ¹H/¹³C NMR with COSY/NOESY to confirm stereochemistry (e.g., coupling constants for cyclohexene protons and NOE correlations between methoxy and aldehyde groups) .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., oxime or hydrazone analogs) to unambiguously assign the (1R,2S) configuration .
  • HPLC-MS : Use reverse-phase C18 columns with UV/Vis detection (λ = 220–280 nm) and high-resolution MS to verify purity (>98%) and rule out diastereomeric byproducts .

How should researchers address discrepancies in bioactivity data observed across studies involving this compound?

Answer:
Contradictions often arise from methodological variability:

  • Standardized Assays : Adopt consensus protocols (e.g., fixed ligand concentrations, uniform cell lines) to minimize batch effects. For cyclohexene carbaldehydes, ensure consistent solvent (DMSO) concentrations ≤0.1% to avoid cytotoxicity .
  • Meta-Analysis : Pool data from heterologous expression systems (e.g., HEK293 vs. Sf9 cells) and apply multivariate statistics to identify confounding variables (e.g., receptor density, assay temperature) .
  • Orthogonal Validation : Cross-validate agonist/antagonist activity using calcium flux assays and electrophysiology for receptors like GPCRs or ion channels .

What methodologies assess the environmental persistence and toxicity of this compound?

Answer:
Environmental risk assessment requires tiered testing:

  • Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate aerobic degradation. For methoxy and pentyl groups, monitor hydrolysis rates at varying pH (4–9) .
  • Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC50) and chronic exposure studies (algae growth inhibition). Compare results to structurally similar aldehydes (e.g., LD50 data from guinea pig dermal studies ).
  • QSAR-ECOSAR : Predict environmental fate using software like EPI Suite, inputting logKow and molecular weight (e.g., ~300–350 g/mol for this compound) to estimate bioaccumulation potential .

How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

Answer:
Key steps include:

  • In Vitro Incubations : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., aldehyde oxidation to carboxylic acids). Monitor via LC-HRMS .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Methoxy groups may reduce CYP affinity compared to non-substituted analogs .
  • Stable Isotope Tracing : Synthesize ¹³C-labeled analogs (e.g., at the cyclohexene ring) to track metabolic incorporation into TCA cycle intermediates via NMR or MS .

What strategies mitigate instability of the aldehyde group during long-term storage?

Answer:

  • Derivatization : Convert to oximes or hydrazones (e.g., with hydroxylamine hydrochloride) to stabilize the aldehyde. Revert to parent compound via mild acid hydrolysis before use .
  • Storage Conditions : Store under argon at –20°C in amber vials with molecular sieves (3Å) to prevent moisture absorption and oxidation. Avoid prolonged exposure to light .
  • Quality Control : Perform periodic FT-IR analysis to detect aldehyde oxidation (peak shift from ~1720 cm⁻¹ to ~1700 cm⁻¹ for carboxylic acids) .

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